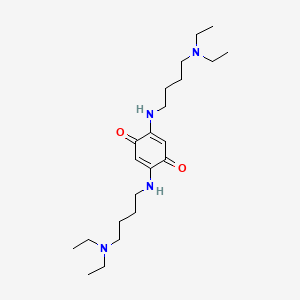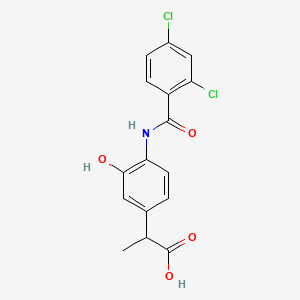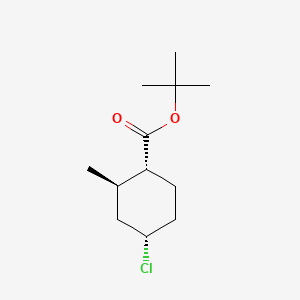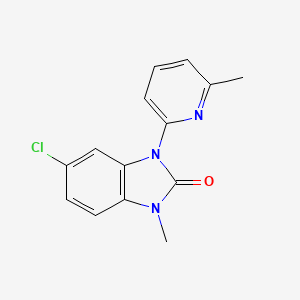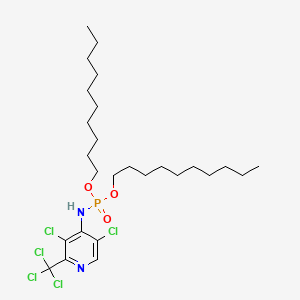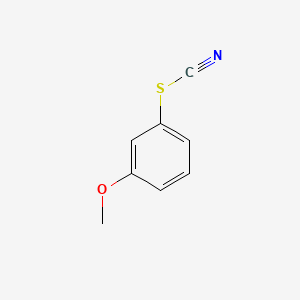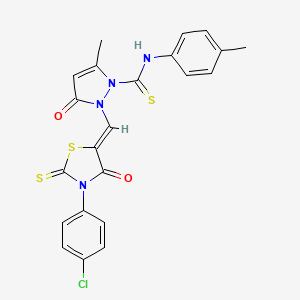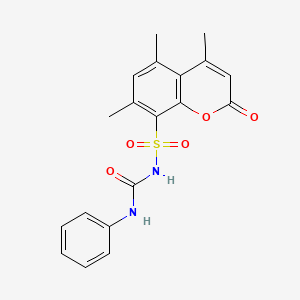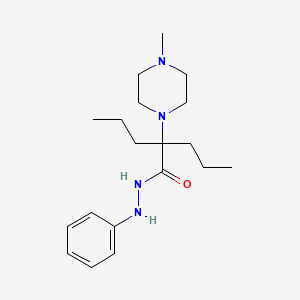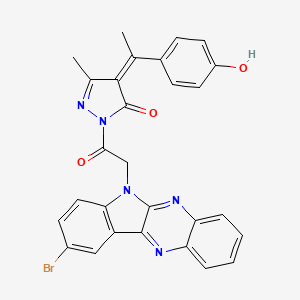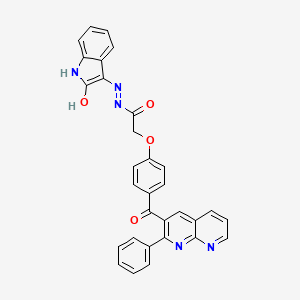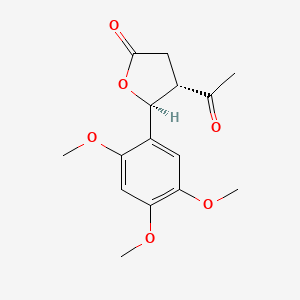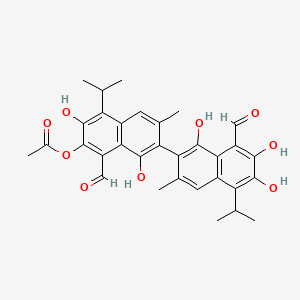
1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gossypol is naturally present in the roots, leaves, and seeds of the cotton plant. It can be extracted from these parts using organic solvents. The pigment glands containing gossypol can be separated by flotation in hexane or through the liquid cyclone process, from which gossypol can be crystallized as the acetic acid derivative . The compound melts at different temperatures depending on the solvent used for crystallization: 184°C from ether, 199°C from chloroform, and 214°C from petroleum ether .
Chemical Reactions Analysis
Gossypol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cupric and mercuric ions, which can induce the synthesis of gossypol in cotton plants . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gossypol has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying molecular interactions and reactions. In biology and medicine, gossypol has been studied for its potential as a male contraceptive due to its effects on male fertility . In industry, gossypol is used in the production of cottonseed products and as a natural pesticide .
Mechanism of Action
The mechanism of action of gossypol involves its interaction with various molecular targets and pathways. It can uncouple the respiratory chain and oxidative phosphorylation in cells, leading to a decrease in ATP production . This effect is believed to be responsible for its contraceptive and anticancer properties .
Comparison with Similar Compounds
Gossypol is unique among similar compounds due to its high biological activity and wide range of applications. Similar compounds include other phenolic substances found in cotton plants, such as gossy verdurin, which may be more toxic than gossypol itself . gossypol remains the most studied and widely used compound in this group.
Properties
CAS No. |
84625-57-0 |
|---|---|
Molecular Formula |
C32H32O9 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[1-formyl-7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-3,8-dihydroxy-6-methyl-4-propan-2-ylnaphthalen-2-yl] acetate |
InChI |
InChI=1S/C32H32O9/c1-12(2)21-17-8-14(5)23(28(37)25(17)19(10-33)27(36)30(21)39)24-15(6)9-18-22(13(3)4)31(40)32(41-16(7)35)20(11-34)26(18)29(24)38/h8-13,36-40H,1-7H3 |
InChI Key |
SYYIUDGACHQXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC(=O)C)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


